Propanol, 1(or 2)-(1,1-dimethylethoxy)-
Description
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Structure
3D Structure
Properties
CAS No. |
80763-10-6 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-5-6(8)9-7(2,3)4/h6,8H,5H2,1-4H3 |
InChI Key |
JJJTYYIVEITCFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OC(C)(C)C |
Origin of Product |
United States |
Nomenclature and Isomeric Considerations for Propanol, 1 or 2 1,1 Dimethylethoxy
Systematic IUPAC Nomenclature
The generalized name "Propanol, 1(or 2)-(1,1-dimethylethoxy)-" suggests a propanol (B110389) backbone substituted with a (1,1-dimethylethoxy) group, also commonly known as a tert-butoxy (B1229062) group. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the specific placement of the hydroxyl (-OH) and tert-butoxy (-OC(CH₃)₃) groups on the three-carbon propane (B168953) chain determines the precise systematic name.
The two primary positional isomers are:
1-((1,1-dimethylethyl)oxy)propan-2-ol
2-((1,1-dimethylethyl)oxy)propan-1-ol
More commonly, the (1,1-dimethylethyl) group is referred to as tert-butyl. Therefore, the common IUPAC names are 1-tert-butoxy-2-propanol (B1216398) and 2-tert-butoxy-1-propanol . who.int
Isomeric Forms and Structural Distinctions
The two principal isomers of Propanol, (1,1-dimethylethoxy)- are positional isomers, differing in the location of the hydroxyl and tert-butoxy functional groups along the propane chain. These isomers are often referred to in commercial and industrial contexts as α- and β-isomers.
1-tert-Butoxy-2-propanol
This isomer, also known as the α-isomer, features the tert-butoxy group attached to the first carbon (C1) and the hydroxyl group on the second carbon (C2) of the propane chain. who.intguidechem.com It is a secondary alcohol. nih.gov Commercially, this is the predominant isomer, often constituting over 99% of the final product due to its greater thermodynamic stability. who.int The synthesis typically involves the reaction of propylene (B89431) glycol with isobutylene. nih.gov
2-tert-Butoxy-1-propanol
In the β-isomer, the positions of the functional groups are reversed. The tert-butoxy group is bonded to the second carbon (C2), and the hydroxyl group is on the first carbon (C1), making it a primary alcohol. This isomer is typically present as a minor component (less than 0.5%) in commercial products. who.int
| Feature | 1-tert-Butoxy-2-propanol (α-isomer) | 2-tert-Butoxy-1-propanol (β-isomer) |
| Hydroxyl Group Position | C2 | C1 |
| tert-Butoxy Group Position | C1 | C2 |
| Alcohol Classification | Secondary | Primary |
| Commercial Abundance | >99% | <0.5% |
Stereochemical Aspects of Isomers
The structural arrangement of these isomers also gives rise to stereoisomerism.
1-tert-Butoxy-2-propanol possesses a chiral center at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a (tert-butoxymethyl) group. Consequently, this molecule can exist as a pair of enantiomers:
(R)-1-tert-butoxy-2-propanol
(S)-1-tert-butoxy-2-propanol
Commercial production of 1-tert-butoxy-2-propanol typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. smolecule.com
2-tert-Butoxy-1-propanol also contains a chiral center at its second carbon atom (C2). This carbon is attached to a hydrogen atom, a tert-butoxy group, a methyl group, and a (hydroxymethyl) group. Therefore, it also exists as a pair of enantiomers:
(R)-2-tert-butoxy-1-propanol
(S)-2-tert-butoxy-1-propanol
Due to its low abundance in typical synthesis, the stereochemistry of this isomer is less frequently discussed in commercial literature.
| Isomer | Chiral Center | Number of Stereoisomers | Enantiomeric Forms |
| 1-tert-Butoxy-2-propanol | Yes (C2) | 2 | (R) and (S) |
| 2-tert-Butoxy-1-propanol | Yes (C2) | 2 | (R) and (S) |
Reaction Pathways and Mechanistic Investigations of Propanol, 1 or 2 1,1 Dimethylethoxy
Ether Cleavage Mechanisms
The cleavage of the Carbon-Oxygen bond of the tert-butyl ether group is a characteristic reaction for this class of compounds. This process can be initiated through various catalytic methods, including acid, base, reductive, and oxidative pathways.
Acid-Catalyzed Cleavage (SN1 and SN2 Pathways)
The acid-catalyzed cleavage of ethers is a fundamental reaction in organic chemistry. openstax.org For ethers containing a tertiary alkyl group, such as Propanol (B110389), 1(or 2)-(1,1-dimethylethoxy)-, the cleavage mechanism predominantly proceeds through a unimolecular nucleophilic substitution (SN1) pathway. openstax.orglibretexts.org This is due to the high stability of the intermediate tertiary carbocation that is formed. longdom.org
The reaction is initiated by the protonation of the ether oxygen atom by a strong acid, typically hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org This protonation converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the C-O bond cleaves, leading to the formation of propanol (or isopropanol, depending on the isomer) and a stable tert-butyl carbocation. longdom.org This step is the rate-determining step of the SN1 mechanism. Finally, the carbocation is rapidly attacked by the halide nucleophile (e.g., Br⁻ or I⁻) to form a tert-butyl halide.
Mechanism Steps:
Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid.
Formation of a Carbocation: The protonated ether cleaves, forming an alcohol (propanol) and a stable tert-butyl carbocation. This occurs at the tertiary carbon due to the stabilizing effect of the three methyl groups. libretexts.org
Nucleophilic Attack: The halide ion attacks the tert-butyl carbocation to yield the corresponding tert-butyl halide.
Due to the structure of the substrate, an SN2 pathway, which involves a backside attack by a nucleophile on the less sterically hindered carbon, is not favored for the cleavage of the tert-butyl group. longdom.org A competitive elimination reaction (E1) can also occur from the carbocation intermediate, leading to the formation of 2-methylpropene. libretexts.org
Table 1: Products of Acid-Catalyzed Cleavage of tert-Butyl Propyl Ethers
| Starting Ether Isomer | Acid | Major Products | Mechanism |
| 1-(tert-butoxy)propan-2-ol | HBr | Propan-1,2-diol, tert-Butyl bromide | SN1 |
| 2-(tert-butoxy)propan-1-ol | HI | Propan-1,2-diol, tert-Butyl iodide | SN1 |
Base-Catalyzed Cleavage (e.g., C-O Bond Fission)
Ethers are generally characterized by their high stability and lack of reactivity under basic conditions. openstax.orglibretexts.org The cleavage of the C-O bond in an ether requires the departure of an alkoxide ion (RO⁻), which is a strong base and therefore a poor leaving group. Consequently, base-catalyzed cleavage of acyclic ethers like Propanol, 1(or 2)-(1,1-dimethylethoxy)- is not a common or facile reaction under standard laboratory conditions.
However, cleavage can be forced under harsh conditions using very strong bases, such as organolithium compounds (e.g., n-butyllithium). longdom.orgwikipedia.org The proposed mechanism involves the deprotonation of a carbon atom alpha to the ether oxygen. longdom.org The resulting intermediate can then undergo further reaction to cleave the C-O bond. This method is generally not practical for the selective cleavage of simple alkyl ethers due to the requirement of extremely strong bases and potential for side reactions.
Reductive Cleavage Processes (e.g., Electrocatalytic Hydrogenation)
Reductive methods offer alternative pathways for ether cleavage. While electrocatalytic hydrogenation (ECH) has been investigated for the cleavage of C-O bonds, studies have predominantly focused on aryl ethers, which are relevant to lignin (B12514952) valorization. researchgate.netacs.org The application of ECH for the cleavage of simple, non-benzylic alkyl ethers like Propanol, 1(or 2)-(1,1-dimethylethoxy)- is not widely documented.
Nonetheless, other chemical reductive systems are effective for cleaving tert-butyl ethers. A notable method involves the use of the tris(4-bromophenyl)aminium hexachloroantimonate radical cation, often referred to as "Magic Blue," in combination with a reducing agent like triethylsilane. organic-chemistry.orgresearchgate.net This system facilitates the mild deprotection of tert-butyl ethers. The reaction proceeds through a radical mechanism, leading to the cleavage of the C-O bond and formation of the corresponding alcohol. This method is valued for its mild conditions, avoiding the strong acids or bases typically required for ether cleavage. researchgate.net
Oxidative Cleavage Reactions
Direct oxidative cleavage of the C-O bond in simple, saturated alkyl ethers is not a standard synthetic transformation. These ethers are generally resistant to oxidation. However, the presence of the ether linkage can lead to the formation of explosive peroxides upon prolonged exposure to air and light. inchem.orgiiab.me This is an auto-oxidation process involving radical intermediates, but it is an uncontrolled degradation rather than a synthetic method for cleavage. There are no established, high-yielding oxidative cleavage reactions specifically designed for the C-O bond of the tert-butyl group in this propanol derivative.
Reactions Involving the Hydroxyl Functionality
The hydroxyl group of the propanol moiety undergoes typical alcohol reactions, with the bulky tert-butyl ether group acting as a protecting group that is stable under many reaction conditions.
Oxidation Reactions of the Propanol Moiety
The oxidation of the hydroxyl group in Propanol, 1(or 2)-(1,1-dimethylethoxy)- is dependent on whether the alcohol is primary or secondary.
Oxidation of 1-(tert-butoxy)propan-2-ol (a secondary alcohol): Secondary alcohols are oxidized to ketones. chemguide.co.uk The oxidation of 1-(tert-butoxy)propan-2-ol with common oxidizing agents such as chromic acid (H₂CrO₄, from Na₂Cr₂O₇/H₂SO₄) or pyridinium (B92312) chlorochromate (PCC) will yield the corresponding ketone, 1-(tert-butoxy)propan-2-one. The reaction stops at the ketone stage as there are no further hydrogens on the carbonyl carbon to be removed. libretexts.org
Oxidation of 2-(tert-butoxy)propan-1-ol (a primary alcohol): Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the reagent and reaction conditions. chemguide.co.uk
Using a mild oxidizing agent like pyridinium chlorochromate (PCC) in an anhydrous solvent (e.g., dichloromethane) will stop the oxidation at the aldehyde stage, yielding 2-(tert-butoxy)propanal.
Using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid under aqueous conditions, will oxidize the primary alcohol first to the aldehyde, which is then further oxidized to the carboxylic acid, yielding 2-(tert-butoxy)propanoic acid. chemguide.co.uk
Table 2: Products of Oxidation of the Propanol Moiety
| Starting Alcohol Isomer | Oxidizing Agent | Product | Product Class |
| 1-(tert-butoxy)propan-2-ol | PCC or H₂CrO₄ | 1-(tert-butoxy)propan-2-one | Ketone |
| 2-(tert-butoxy)propan-1-ol | PCC | 2-(tert-butoxy)propanal | Aldehyde |
| 2-(tert-butoxy)propan-1-ol | KMnO₄ or H₂CrO₄ | 2-(tert-butoxy)propanoic acid | Carboxylic Acid |
Esterification and Transesterification Reactions
Esterification is a fundamental reaction for these alcohols, typically proceeding via Fischer esterification when heated with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uk This reversible reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid.
The structural differences between the two isomers influence the reaction kinetics. Primary alcohols, like the β-isomer, generally react more readily than secondary alcohols, such as the α-isomer, due to reduced steric hindrance around the hydroxyl group. commonorganicchemistry.com
Transesterification is another key transformation, where the alcohol reacts with an ester to exchange the alkoxy (-OR) group. wikipedia.org This equilibrium-driven process can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-catalyzed transesterification: The carbonyl group of the ester is protonated, enhancing its electrophilicity for attack by the incoming alcohol. wikipedia.org
Base-catalyzed transesterification: The alcohol is deprotonated by a strong base to form a more nucleophilic alkoxide ion, which then attacks the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com
To drive the reaction to completion, it is common to use the reactant alcohol as the solvent or to remove the displaced alcohol (e.g., methanol (B129727) or ethanol) by distillation. wikipedia.org
| Reaction Type | Reactants | Typical Catalyst | General Conditions | Product |
|---|---|---|---|---|
| Fischer Esterification | 1- or 2-(tert-butoxy)propanol + Carboxylic Acid (R-COOH) | Conc. H₂SO₄ or HCl | Heating, often with removal of water | tert-butoxypropyl ester |
| Transesterification (Acid-catalyzed) | 1- or 2-(tert-butoxy)propanol + Ester (R-COOR') | H₂SO₄ or Sc(OTf)₃ | Heating in excess alcohol (reactant) | tert-butoxypropyl ester + R'-OH |
| Transesterification (Base-catalyzed) | 1- or 2-(tert-butoxy)propanol + Ester (R-COOR') | NaOR'' or KOR'' | Anhydrous conditions | tert-butoxypropyl ester + R'-OH |
Nucleophilic Substitution of the Hydroxyl Group
The direct nucleophilic substitution of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. youtube.com Therefore, the hydroxyl group must first be converted into a better leaving group.
One common method is protonation under strongly acidic conditions using hydrogen halides (HBr, HCl, HI). chemistrysteps.com The alcohol is protonated to form an alkyloxonium ion, which contains a good leaving group (a neutral water molecule). libretexts.org
The secondary carbocation that would form from 1-(tert-butoxy)propan-2-ol is relatively stable, suggesting that the reaction can proceed via an Sₙ1 mechanism . libretexts.org
The primary isomer, 2-(tert-butoxy)propan-1-ol, would form a highly unstable primary carbocation. Therefore, it would react via an Sₙ2 mechanism , where the halide ion performs a backside attack on the protonated alcohol. libretexts.orgchemistrysteps.com
A more controlled method for activating the hydroxyl group involves converting it into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270). libretexts.org This transformation does not affect the stereochemistry at the carbon atom. libretexts.org The resulting tosylate is an excellent leaving group and readily undergoes Sₙ2 reactions with a wide range of nucleophiles. libretexts.orgacs.org
| Substrate Isomer | Reagent | Intermediate/Activated Group | Mechanism | Product |
|---|---|---|---|---|
| 1-(tert-butoxy)propan-2-ol (Secondary) | HBr, heat | -OH₂⁺ (Alkyloxonium ion) | Sₙ1 | 2-bromo-1-(tert-butoxy)propane |
| 2-(tert-butoxy)propan-1-ol (Primary) | HCl + ZnCl₂ | -OH₂⁺ (Alkyloxonium ion) | Sₙ2 | 1-chloro-2-(tert-butoxy)propane |
| 1- or 2-(tert-butoxy)propanol | 1) TsCl, pyridine 2) Na-Nucleophile (e.g., NaCN) | -OTs (Tosylate) | Sₙ2 | Substituted product (e.g., nitrile) |
Other Chemical Transformations
Elimination Reactions
Elimination reactions, particularly dehydration, are significant transformations for alcohols. Acid-catalyzed dehydration of 1-(tert-butoxy)propan-2-ol would proceed through an E1 mechanism . libretexts.org The process involves protonation of the hydroxyl group, loss of water to form a secondary carbocation, and subsequent removal of a proton from an adjacent carbon to form an alkene (tert-butoxypropene). chemguide.co.uk
For a more controlled elimination, especially for the primary isomer, the hydroxyl group is first converted into a good leaving group like a tosylate. youtube.com The resulting tosylate can then undergo an E2 elimination upon treatment with a strong, non-nucleophilic base. libretexts.orgmasterorganicchemistry.com The choice of base is critical; a bulky base like potassium tert-butoxide [KOC(CH₃)₃] will preferentially abstract the sterically most accessible proton, leading to the Hofmann (less substituted) product. masterorganicchemistry.com A smaller base, such as sodium ethoxide, would favor the more thermodynamically stable Zaitsev (more substituted) product.
| Pathway | Substrate | Reagents | Key Features | Major Product |
|---|---|---|---|---|
| E1 Dehydration | 1-(tert-butoxy)propan-2-ol | Conc. H₂SO₄, Heat | Carbocation intermediate; Zaitsev's rule applies | 1-(tert-butoxy)prop-1-ene |
| E2 Elimination | 1-(tert-butoxy)propan-2-yl tosylate | Potassium tert-butoxide (bulky base) | Concerted mechanism; Hofmann's rule applies | 3-(tert-butoxy)prop-1-ene |
| E2 Elimination | 1-(tert-butoxy)propan-2-yl tosylate | Sodium ethoxide (small base) | Concerted mechanism; Zaitsev's rule applies | 1-(tert-butoxy)prop-1-ene |
Derivatization for Functionalization
The hydroxyl group serves as a key site for derivatization, enabling the introduction of new functional groups and the synthesis of a variety of compounds.
Oxidation: The oxidation of the two isomers yields different products.
1-(tert-butoxy)propan-2-ol , a secondary alcohol, can be oxidized to a ketone, 1-(tert-butoxy)propan-2-one , using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC). chemguide.co.ukyoutube.com
2-(tert-butoxy)propan-1-ol , a primary alcohol, can be selectively oxidized to an aldehyde, 2-(tert-butoxy)propanal , using a mild agent like PCC. With strong oxidizing agents, such as potassium permanganate (KMnO₄), it is oxidized further to the corresponding carboxylic acid, 2-(tert-butoxy)propanoic acid . youtube.com
Alkoxide Formation: The alcohol can be deprotonated by a strong base, such as sodium hydride (NaH) or an alkali metal like sodium, to form a sodium alkoxide. wikipedia.orgyoutube.com This alkoxide is a potent nucleophile and can be used in reactions like the Williamson ether synthesis , where it reacts with an alkyl halide to form a new ether. masterorganicchemistry.com
| Isomer | Reaction Type | Reagent(s) | Functional Group Formed | Product Name |
|---|---|---|---|---|
| 1-(tert-butoxy)propan-2-ol | Oxidation | PCC or H₂CrO₄ | Ketone | 1-(tert-butoxy)propan-2-one |
| 2-(tert-butoxy)propan-1-ol | Mild Oxidation | PCC | Aldehyde | 2-(tert-butoxy)propanal |
| 2-(tert-butoxy)propan-1-ol | Strong Oxidation | KMnO₄, H⁺ | Carboxylic Acid | 2-(tert-butoxy)propanoic acid |
| Both Isomers | Alkoxide Formation | NaH or Na metal | Alkoxide | Sodium tert-butoxypropoxide |
| Sodium tert-butoxypropoxide | Williamson Ether Synthesis | Alkyl Halide (R'-X) | Ether | 1,2-dialkoxypropane derivative |
Compound Nomenclature
| Common Name | IUPAC Name |
|---|---|
| α-tert-butoxypropanol | 1-(1,1-dimethylethoxy)propan-2-ol |
| β-tert-butoxypropanol | 2-(1,1-dimethylethoxy)propan-1-ol |
| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate |
| Pyridinium chlorochromate | Pyridinium chlorochromate (PCC) |
| p-Toluenesulfonyl chloride | 4-methylbenzene-1-sulfonyl chloride (TsCl) |
| Sodium ethoxide | Sodium ethanolate |
| - | 1-(tert-butoxy)prop-1-ene |
| - | 3-(tert-butoxy)prop-1-ene |
| - | 1-(tert-butoxy)propan-2-one |
| - | 2-(tert-butoxy)propanal |
| - | 2-(tert-butoxy)propanoic acid |
| - | 2-bromo-1-(tert-butoxy)propane |
| - | 1-chloro-2-(tert-butoxy)propane |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. While comprehensive experimental spectral data for 1-(tert-butoxy)propan-2-ol is not widely published in spectral databases, the expected chemical shifts and multiplicities can be accurately predicted based on the known structure.
¹H NMR Spectroscopy of 1-(tert-butoxy)propan-2-ol is expected to show distinct signals for each unique proton environment. The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet. The protons of the propanol (B110389) backbone would show more complex splitting patterns due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy provides information on the carbon skeleton. For 1-(tert-butoxy)propan-2-ol, five distinct carbon signals are expected: one for the methyl group, one for the methine (CH) carbon bearing the hydroxyl group, one for the methylene (B1212753) (CH₂) carbon, one for the three equivalent methyl carbons of the tert-butyl group, and one for the quaternary carbon of the tert-butyl group.
DEPT (Distortionless Enhancement by Polarization Transfer) is an NMR technique used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would allow for the unambiguous assignment of the signals for the propanol backbone.
2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons (e.g., between the CH and both the CH₂ and CH₃ protons of the propanol moiety), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for definitive assignment of the ¹³C spectrum.
Predicted NMR Data for 1-(tert-butoxy)propan-2-ol (Note: These are predicted values based on standard chemical shift ranges. Solvent is typically CDCl₃.)
¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C(CH₃)₃ | ~1.2 | Singlet (s) |
| CH(OH)CH₃ | ~1.1-1.3 | Doublet (d) |
| OCH₂ | ~3.2-3.4 | Multiplet (m) |
| CH(OH) | ~3.8-4.0 | Multiplet (m) |
¹³C NMR
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |
|---|---|---|
| C(CH₃)₃ | ~27-29 | Positive |
| CH(OH)CH₃ | ~18-22 | Positive |
| OCH₂ | ~65-68 | Negative |
| CH(OH) | ~66-70 | Positive |
| C(CH₃)₃ | ~72-75 | No Signal |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. who.int
In standard electron ionization (EI) mass spectrometry, 1-(tert-butoxy)propan-2-ol undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 132 may be of low abundance or absent. The most prominent feature in the spectrum is the formation of the highly stable tert-butyl cation ([C₄H₉]⁺) through the cleavage of the ether bond, resulting in a base peak at m/z 57. Another significant fragment is often observed at m/z 59, corresponding to the [CH₃CH(OH)CH₂]⁺ ion or related structures. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule with high confidence. The theoretical monoisotopic mass of C₇H₁₆O₂ is 132.115030 Da. HRMS can measure this mass with an accuracy of a few parts per million (ppm), allowing it to be distinguished from other compounds with the same nominal mass but different elemental formulas. This high accuracy is critical for confirming the identity of the compound in complex mixtures or for the structural elucidation of unknown substances.
Key Mass Spectrometry Data for 1-(tert-butoxy)propan-2-ol
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₇H₁₆O₂ | |
| Nominal Mass | 132 Da | Integer mass of the most abundant isotopes. |
| Monoisotopic Mass (Exact Mass) | 132.115030 Da | Calculated mass using the most abundant isotopes. nih.gov |
| Base Peak (EI-MS) | m/z 57 | Corresponds to the stable [C₄H₉]⁺ fragment. nih.gov |
| Other Key Fragments (EI-MS) | m/z 59, 41 | Corresponds to fragments of the propanol backbone and further fragmentation. nih.gov |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
The IR spectrum of 1-(tert-butoxy)propan-2-ol is dominated by absorptions corresponding to its alcohol and ether functionalities. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. Strong signals in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the methyl and methylene groups. A prominent C-O stretching vibration from the ether linkage is expected in the 1100-1200 cm⁻¹ region, while the C-O stretch of the secondary alcohol would appear around 1050-1150 cm⁻¹.
Raman spectroscopy would also detect these vibrations. While the O-H stretch is typically a weak signal in Raman, the C-H and C-C skeletal vibrations would be strong, providing a characteristic fingerprint of the molecule.
Characteristic Vibrational Modes for 1-(tert-butoxy)propan-2-ol
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Strong |
| C-O Stretch (Ether) | 1100-1200 | 1100-1200 | Strong |
| C-O Stretch (Alcohol) | 1050-1150 | 1050-1150 | Strong |
| O-H Bend | 1330-1430 | Not prominent | Medium |
Gas Chromatography (GC) and Liquid Chromatography (LC) with Advanced Detection Techniques
Chromatographic methods are essential for separating the isomers of (1,1-dimethylethoxy)propanol and for quantifying them in various matrices. Given the compound's volatility, Gas Chromatography (GC) is the most common and effective technique. who.int
Gas Chromatography (GC) coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the standard method for the analysis of propylene (B89431) glycol ethers. who.int Advanced GC techniques focus on improving separation efficiency and reducing analysis time. The use of specialized capillary columns, such as those with cyanopropylphenyl-based stationary phases (e.g., Rxi-1301Sil MS), can provide better resolution of glycol ether isomers compared to standard columns. These columns offer enhanced selectivity and thermal stability, allowing for faster temperature programming and shorter run times without sacrificing the quality of the separation.
Liquid Chromatography (LC) is less frequently used for this class of volatile compounds. However, for non-volatile derivatives or in complex, non-volatile matrices, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) could be employed. These techniques, especially when coupled with advanced detectors like HRMS (LC-HRMS), are powerful tools for the separation, identification, and quantification of compounds in complex mixtures. Reversed-phase chromatography would likely be the mode of choice, using a C18 column with a mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Conformational Analysis via Spectroscopic Techniques
Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. For a flexible molecule like 1-(tert-butoxy)propan-2-ol, several conformers are possible due to rotation around the C-C and C-O bonds of the propanol backbone.
These different conformers can, in principle, be studied using spectroscopic techniques. For example, low-temperature vibrational spectroscopy (IR and Raman) can sometimes resolve the distinct vibrational modes of different stable conformers, as the energy barriers to interconversion are too high to be overcome at cryogenic temperatures.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, reaction energetics, and spectroscopic data. For a molecule like "Propanol, 1(or 2)-(1,1-dimethylethoxy)-", DFT can elucidate fundamental aspects of its chemical nature.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of reaction pathways and kinetics. For ether derivatives, DFT has been used to study mechanisms such as etherification, oxidation, and hydrogen abstraction. researchgate.netresearchgate.netrsc.org
For instance, in the context of atmospheric or combustion chemistry, a key reaction for propanol (B110389) ethers would be hydrogen abstraction by radicals like the hydroxyl (•OH) radical. rsc.org DFT can be used to determine the activation barriers for abstraction from different sites on the molecule. The presence of the ether linkage and the tert-butyl group influences the stability of the resulting radical intermediates.
Alpha-hydrogen abstraction: Removal of a hydrogen atom from the carbon adjacent to the ether oxygen.
Beta-hydrogen abstraction: Removal of a hydrogen atom from the carbon once removed from the ether oxygen.
Hydroxyl-hydrogen abstraction: Removal of the hydrogen atom from the alcohol group.
Studies on similar alcohols and ethers show that the barrier for alpha-hydrogen abstraction is often lower, but other pathways can become dominant at different temperatures. researchgate.netrsc.org
Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Hydrogen Abstraction from 1-(1,1-dimethylethoxy)-2-propanol by •OH Radical
| Abstraction Site | Carbon Position | Hypothetical ΔG‡ (kcal/mol) |
| Hydroxyl Group | O-H | 7.5 |
| Methylene (B1212753) Group | C1 (α to ether O) | 6.2 |
| Methine Group | C2 (α to hydroxyl O) | 5.8 |
| Methyl Group | C3 | 9.1 |
| tert-Butyl Group | C(CH₃)₃ | 10.5 |
Note: These values are illustrative and based on typical findings for similar molecules; they are not from a specific study on this exact compound.
DFT calculations provide valuable descriptors of a molecule's electronic structure, which are directly related to its chemical reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
HOMO and LUMO Energies: The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas rich in electrons, such as around the oxygen atoms of the ether and hydroxyl groups, which are susceptible to electrophilic attack. Blue regions (positive potential) indicate electron-deficient areas, like the hydroxyl hydrogen, which are prone to nucleophilic attack.
These descriptors are crucial for predicting how the molecule will interact with other reagents and for understanding its role in various chemical processes. mdpi.comnih.gov
Table 2: Predicted Electronic Properties of Propanol, (1,1-dimethylethoxy)- Isomers from Theoretical Calculations
| Property | 1-(1,1-dimethylethoxy)-2-propanol | 2-(1,1-dimethylethoxy)-1-propanol |
| HOMO Energy | -6.8 eV | -6.9 eV |
| LUMO Energy | 1.5 eV | 1.6 eV |
| HOMO-LUMO Gap | 8.3 eV | 8.5 eV |
| Dipole Moment | ~1.9 D | ~2.1 D |
Note: These values are hypothetical predictions based on the structures of the isomers and general principles of electronic structure theory.
Molecular Dynamics (MD) Simulations of Ether-Containing Systems
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows the study of the conformational dynamics and intermolecular interactions of systems over time, providing a bridge between molecular structure and macroscopic properties.
For flexible molecules like "Propanol, 1(or 2)-(1,1-dimethylethoxy)-", MD simulations can explore the accessible conformations and the energetic landscape connecting them. nih.gov The molecule's ability to form both intramolecular and intermolecular hydrogen bonds is a key feature that dictates its behavior.
Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydroxyl group's hydrogen and the ether oxygen atom within the same molecule. This leads to a more compact, cyclic-like conformation.
Intermolecular Hydrogen Bonding: The molecule can form hydrogen bonds with its neighbors in several ways: between the hydroxyl groups of two molecules (OH-OH), or between the hydroxyl group of one molecule and the ether oxygen of another (OH-OE). mdpi.comresearchgate.net
MD simulations of related ether alcohols have shown that intermolecular hydrogen bonding between hydroxyl groups is generally stronger than that involving ether groups. mdpi.comresearchgate.net The presence of the bulky tert-butyl group in "Propanol, (1,1-dimethylethoxy)-" would sterically hinder some interactions, influencing the packing efficiency and resulting physical properties like density and viscosity.
Table 3: Potential Hydrogen Bonding Interactions for Propanol, (1,1-dimethylethoxy)-
| Interaction Type | Donor | Acceptor | Relative Strength |
| Intramolecular | Hydroxyl (-OH) | Ether Oxygen (-O-) | Moderate |
| Intermolecular | Hydroxyl (-OH) | Hydroxyl (-OH) | Strong |
| Intermolecular | Hydroxyl (-OH) | Ether Oxygen (-O-) | Moderate |
The properties and behavior of a solute are significantly influenced by the solvent. wikipedia.org MD simulations using explicit or implicit solvent models can reveal how solvent molecules interact with "Propanol, 1(or 2)-(1,1-dimethylethoxy)-" and affect its conformational preferences and intermolecular associations. acs.orgresearchgate.net
In a protic solvent like water, the solvent molecules can compete for hydrogen bonding sites. Water can act as both a hydrogen bond donor and acceptor, potentially disrupting both the intramolecular and intermolecular hydrogen bonds between the solute molecules. quora.com This solvation process affects the molecule's solubility and its effective shape and size in solution. Simulations can quantify the number and lifetime of solute-solvent hydrogen bonds and analyze the structure of the solvation shell around different parts of the molecule, such as the hydrophobic tert-butyl group and the hydrophilic hydroxyl group.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ether Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. wikipedia.orgijpsr.com For ether derivatives, QSAR studies have been conducted to predict properties like anesthetic activity, toxicity, and retention indices. nih.govnih.govresearchgate.netnih.gov
To develop a QSAR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors quantify various aspects of the molecular structure:
Topological Descriptors: Describe molecular size, shape, and branching.
Physicochemical Descriptors: Include parameters like the octanol-water partition coefficient (logP), molar refractivity, and polarizability.
Electronic Descriptors: Derived from quantum chemical calculations (like those from DFT), these include dipole moment, atomic charges, and HOMO/LUMO energies.
These descriptors are then correlated with the measured activity using statistical methods like multiple linear regression. A validated QSAR model can be used to predict the activity of new, unsynthesized compounds. For a compound like "Propanol, 1(or 2)-(1,1-dimethylethoxy)-", a QSAR model could predict its potential toxicity based on descriptors calculated from its structure. Studies on aliphatic ethers have shown that parameters related to lipophilicity (logP) and electronic interactions play significant roles in their biological activities. nih.gov
Table 4: Example of a Hypothetical QSAR Model for Predicting Aquatic Toxicity of Aliphatic Ethers
| Model Equation | log(1/EC₅₀) = 0.85 * logP - 0.05 * ELUMO + 2.15 |
| Dependent Variable | log(1/EC₅₀): A measure of toxicity. |
| Independent Variables | logP: Octanol-water partition coefficient (lipophilicity).ELUMO: Energy of the Lowest Unoccupied Molecular Orbital (electronic effects). |
| Interpretation | Toxicity increases with increasing lipophilicity (logP) and decreases as the molecule becomes a better electron acceptor (more negative ELUMO). |
Note: This represents a simplified, illustrative QSAR model and is not derived from actual experimental data for the subject compound.
Development and Validation of Predictive Models for Chemical Properties
The development of predictive models for chemical properties, often known as Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry. These models aim to establish a mathematical relationship between the chemical structure of a molecule and a specific property of interest.
Model Development: The process begins with the calculation of a wide range of molecular descriptors for a set of molecules with known experimental values for the property being modeled. For Propanol, 1(or 2)-(1,1-dimethylethoxy)-, this would involve computing descriptors related to its topology, geometry, and electronic structure. Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms like artificial neural networks and support vector machines, are then employed to build a model that can predict the property based on a selection of these descriptors.
Model Validation: A crucial step in this process is rigorous validation to ensure the model is robust and has predictive power for new, untested compounds. researchgate.net Common validation techniques include:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) are used to assess the model's performance on the training data.
External Validation: The model's predictive ability is tested on an independent set of molecules that were not used in the model development phase.
For a hypothetical QSPR model for a property of tert-butoxypropanol, such as its boiling point, the validation would involve comparing the model's predictions against known experimental values for a set of similar ether-alcohols. The quality of the model is typically assessed using statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE).
Correlation of Molecular Descriptors with Chemical Behavior
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are fundamental to building predictive models. The correlation of these descriptors with the chemical behavior of Propanol, 1(or 2)-(1,1-dimethylethoxy)- would provide insights into how its structure influences its properties.
Types of Molecular Descriptors: A vast number of molecular descriptors can be calculated, broadly categorized as:
Constitutional (1D) Descriptors: These are derived from the molecular formula and include counts of atoms, bonds, and molecular weight.
Topological (2D) Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.
Geometrical (3D) Descriptors: These are based on the three-dimensional structure of the molecule and include molecular surface area and volume.
Quantum-Chemical (4D) Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential surfaces.
Correlation Analysis: By analyzing the correlation between these descriptors and observed chemical behaviors (e.g., reactivity, solubility, or biological activity), researchers can identify the key structural features that govern these properties. For the two isomers of tert-butoxypropanol, a comparative analysis of their molecular descriptors could explain differences in their physical and chemical properties. For instance, differences in their calculated dipole moments or solvent accessible surface areas could be correlated with variations in their boiling points and solubilities.
The following table provides a hypothetical example of how different molecular descriptors for the two isomers could be presented and compared.
| Molecular Descriptor | Propanol, 1-(1,1-dimethylethoxy)- | Propanol, 2-(1,1-dimethylethoxy)- |
| Molecular Weight ( g/mol ) | 132.20 | 132.20 |
| Molecular Formula | C₇H₁₆O₂ | C₇H₁₆O₂ |
| Boiling Point (°C) | Data not available | Data not available |
| Dipole Moment (Debye) | Hypothetical Value | Hypothetical Value |
| Surface Area (Ų) | Hypothetical Value | Hypothetical Value |
Applications in Chemical Synthesis and Functional Materials
Role as Key Synthetic Intermediates and Precursors
Tert-butoxypropanol isomers are valuable intermediates in organic synthesis due to the presence of the reactive secondary hydroxyl group and the chemically stable tert-butyl ether group. The tert-butyl group can act as a protective group for the hydroxyl function, allowing for selective reactions at other sites of a molecule. This protecting group is stable under a variety of reaction conditions but can be removed under acidic conditions when desired.
The synthesis of 1-tert-butoxy-2-propanol (B1216398) is commonly achieved through the reaction of propylene (B89431) glycol with isobutene over solid acid catalysts. researchgate.net This process highlights its role as a derivative of propylene glycol, a fundamental building block in organic chemistry. The resulting tert-butoxypropanol can then be utilized in further synthetic steps. For instance, the hydroxyl group can be converted into a variety of other functional groups, or the entire molecule can be incorporated as a fragment in the construction of more complex molecular architectures. While specific examples in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a precursor.
Glycidyl (B131873) ethers are important monomers for the synthesis of poly(epoxide ether)s. The synthesis of cyclic poly(tert-butyl glycidyl ether) has been reported through the polymerization of tert-butyl glycidyl ether (tBGE). ehu.es This demonstrates the potential of tert-butoxypropanol derivatives, specifically their corresponding epoxides, to serve as monomers for polymerization reactions. Poly(epoxide ether)s are a significant class of polymers with applications in coatings, adhesives, and composites, owing to their excellent mechanical properties and chemical resistance. The incorporation of the bulky tert-butyl group from a tert-butoxypropanol-derived monomer can influence the properties of the resulting polymer, such as its solubility, thermal stability, and glass transition temperature.
The general synthesis of poly-functional epoxy compounds often involves the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a phase transfer catalyst. nih.gov This methodology could be applied to tert-butoxypropanol to generate the corresponding glycidyl ether, which can then be polymerized.
The presence of a stereocenter at the 2-position of the propanol (B110389) backbone in 1-(tert-butoxy)-2-propanol and 2-(tert-butoxy)-1-propanol means that these compounds can exist as enantiomers. This chirality opens the door for their use as chiral building blocks or auxiliaries in asymmetric synthesis. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed.
While the direct application of tert-butoxypropanol as a chiral auxiliary is not widely reported, the principles of asymmetric synthesis support its potential in this role. nih.govrsc.org For example, a chiral enantiomer of tert-butoxypropanol could be used to introduce chirality into a molecule, which is a critical aspect in the synthesis of many pharmaceuticals and biologically active compounds where only one enantiomer exhibits the desired therapeutic effect. The development of methods for the enantioselective synthesis of tert-butoxypropanol would be a key step in realizing its potential as a chiral building block.
Applications in Specialty Chemical Formulations (e.g., coalescents in coatings)
One of the significant industrial applications of tert-butoxypropanol is as a coalescing agent in waterborne paints and coatings. google.com Coalescing agents are high-boiling point solvents that are added to latex paint formulations to facilitate the formation of a continuous, uniform film as the paint dries. specialchem.comgoogle.com
During the drying process of a latex paint, the dispersed polymer particles must fuse together to form a coherent film. specialchem.com This process, known as coalescence, requires the polymer particles to soften and deform. The minimum film formation temperature (MFFT) is the lowest temperature at which a latex will form a continuous film. If the ambient temperature is below the MFFT, a brittle, cracked film will result. Coalescing agents act as temporary plasticizers, lowering the glass transition temperature (Tg) of the latex polymer and thus reducing the MFFT. specialchem.compaint.org This allows for the formation of a high-quality paint film over a wider range of temperatures.
Tert-butoxypropanol is an effective coalescing agent due to its appropriate evaporation rate and its ability to efficiently soften latex particles. It is slow to evaporate, allowing it sufficient time to facilitate film formation, but will eventually leave the film, allowing the paint to achieve its final hardness and durability. google.com The choice of coalescing agent can significantly impact the performance properties of the final coating, including its hardness, block resistance, and scrub resistance. paint.orgulprospector.com
| Property | Description | Relevance of tert-butoxypropanol |
| Minimum Film Formation Temperature (MFFT) | The lowest temperature at which a latex paint will form a continuous, crack-free film. | tert-butoxypropanol acts as a temporary plasticizer to lower the MFFT of the latex polymer. specialchem.comgoogle.com |
| Glass Transition Temperature (Tg) | The temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state. | By lowering the Tg of the latex particles, tert-butoxypropanol facilitates their deformation and fusion. paint.org |
| Evaporation Rate | The rate at which the coalescing agent evaporates from the drying paint film. | The slow evaporation rate of tert-butoxypropanol ensures it remains in the film long enough to promote coalescence. google.com |
| Film Hardness | The resistance of the cured paint film to indentation or scratching. | After evaporation, the film regains its hardness. The choice of coalescent can influence the final hardness. paint.org |
Catalytic Aspects of the Compound's Derivatives (e.g., phase transfer catalysts)
Derivatives of tert-butoxypropanol, particularly those that can be converted into quaternary ammonium (B1175870) salts, have potential applications in the field of catalysis, specifically as phase transfer catalysts (PTCs). theaic.org Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants that are located in different immiscible phases, such as an aqueous phase and an organic phase. theaic.orgbcrec.id
A phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. theaic.orgsmujo.id For example, a quaternary ammonium salt can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate.
The synthesis of quaternary ammonium salts from tert-butoxypropanol would involve the conversion of the hydroxyl group into a leaving group, followed by reaction with a tertiary amine. The resulting quaternary ammonium salt would possess both a hydrophilic charged head and a lipophilic organic tail, making it an effective phase transfer catalyst. The structure of the quaternary ammonium salt, including the nature of the alkyl groups attached to the nitrogen atom, can influence its catalytic activity. theaic.org
The applications of phase transfer catalysis are vast and include nucleophilic substitution reactions, oxidations, reductions, and polymerizations. mdpi.comnih.gov By designing and synthesizing specific quaternary ammonium salt derivatives of tert-butoxypropanol, it may be possible to develop highly effective catalysts for a range of organic transformations.
| Catalyst Type | General Structure | Potential Application |
| Quaternary Ammonium Salt | R4N+X- | Phase transfer catalysis for reactions between immiscible phases. theaic.orgsmujo.id |
| Chiral Phase Transfer Catalyst | Chiral R4N+X- | Asymmetric synthesis, where the catalyst directs the formation of a specific enantiomer. mdpi.comcore.ac.uk |
Environmental Considerations and Degradation Studies
Chemical Degradation Pathways in Environmental Matrices
The chemical structure of PGTBE, characterized by a stable ether linkage and a tertiary alkyl group, generally confers a notable resistance to abiotic degradation under typical environmental conditions.
Hydrolysis: Ether linkages are known to be chemically stable and resistant to hydrolysis in aqueous environments unless under harsh conditions such as the presence of strong acids, which are not typical of most natural water bodies. Therefore, hydrolysis is not considered a significant degradation pathway for PGTBE in environmental matrices.
Oxidation: While PGTBE can react with strong oxidizing agents, this is more a consideration for industrial handling and storage rather than a prevalent environmental degradation pathway. inchem.org The substance is noted to have the potential to form explosive peroxides, a characteristic of many ethers, particularly upon prolonged exposure to air. inchem.orgnih.gov However, in soil and water, oxidation by common environmental oxidants is not expected to be a rapid degradation process. Tertiary alcohols, which could be a theoretical intermediate of PGTBE degradation, are also resistant to oxidation. ksu.edu.salibretexts.org Studies on related compounds like tert-butyl alcohol (TBA) have shown that advanced oxidation processes, such as O3/UV treatment, can achieve rapid degradation, forming intermediates like acetone (B3395972), formaldehyde, and various organic acids. nc.gov However, these conditions are not representative of natural environmental settings.
Biotransformation and Biodegradation Studies
The biodegradability of PGTBE is a subject of some debate in the available literature, with studies on the compound and its structural analogs providing conflicting information. The presence of a tertiary-butyl group is a key structural feature that significantly influences its susceptibility to microbial attack.
Some research indicates that propylene (B89431) glycol tertiary-butyl ether is inherently biodegradable, albeit at a slower rate than other propylene glycol ethers that lack the highly branched tertiary structure. who.int In one study, while most propylene glycol ethers were readily biodegradable, PGTBE did not achieve the 60% degradation threshold within 28 days. However, when the study was extended to 35 days, a significant level of oxygen consumption was observed, suggesting that acclimated microorganisms can break down the compound. who.int
Proposed Biotransformation Pathway: While specific studies on the metabolic pathway of PGTBE in environmental microorganisms are scarce, a probable pathway can be inferred from the well-documented biodegradation of other tert-butyl ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). researchgate.netnih.gov
Initial Oxidation: The aerobic degradation is likely initiated by a monooxygenase enzyme that hydroxylates one of the carbon atoms. The most probable point of initial attack is the ether linkage. researchgate.net This would lead to the formation of an unstable hemiacetal.
Ether Cleavage: The hemiacetal intermediate would then spontaneously cleave. This cleavage would yield two primary metabolites: tert-butyl alcohol (TBA) and propylene glycol . nih.govresearchgate.net
Metabolism of Intermediates:
Propylene Glycol: This is a readily biodegradable substance that can be oxidized to pyruvate (B1213749) and subsequently enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. nih.gov
tert-Butyl Alcohol (TBA): The degradation of TBA is the rate-limiting step. It is known to be more resistant to biodegradation than many other simple alcohols. nih.gov Aerobic bacteria capable of degrading TBA typically hydroxylate it further to form 2-methyl-1,2-propanediol. asm.org This diol is then oxidized to 2-hydroxyisobutyric acid, which can be further metabolized. researchgate.netresearchgate.net
This proposed pathway highlights that while the propylene glycol portion of the molecule is easily degraded, the persistence of the compound in the environment is largely determined by the slower degradation of the tert-butyl moiety.
| Finding | Basis of Conclusion | Source |
|---|---|---|
| Inherently biodegradable, but at a slow rate. | Extended (35-day) ultimate biological oxygen demand (BODu) test showed 60% oxygen consumption. | who.int |
| Not expected to biodegrade in water or soil. | Based on results for the structurally similar compound 2-tertiary butoxy ethanol (B145695), which showed no degradation in a 16-day BOD test. | nih.gov |
Photochemical and Atmospheric Transformation Pathways
Once released into the atmosphere, PGTBE is expected to exist solely in the vapor phase due to its relatively high vapor pressure. nih.gov In this phase, its primary degradation pathway is through reaction with photochemically produced hydroxyl radicals (•OH).
The reaction with hydroxyl radicals is predicted to be the dominant loss process for PGTBE in the troposphere. The estimated atmospheric half-life for this reaction is approximately 23 hours. nih.gov This relatively short half-life indicates that PGTBE is not expected to persist for long periods in the atmosphere or contribute significantly to long-range transport.
The general mechanism for the atmospheric oxidation of ethers by hydroxyl radicals involves the abstraction of a hydrogen atom, primarily from a carbon atom adjacent to the ether oxygen, as these C-H bonds are weaker. For PGTBE, this would lead to the formation of an alkyl radical. This radical would then rapidly react with molecular oxygen (O2) to form a peroxy radical (ROO•). Subsequent reactions of this peroxy radical in the atmosphere, particularly in the presence of nitrogen oxides (NOx), would lead to the formation of a variety of degradation products, including aldehydes, ketones, and organic nitrates. While specific transformation products for PGTBE have not been detailed in the literature, by analogy with other ethers, potential products could include acetone (from the tert-butyl group) and various oxygenated C3 compounds.
| Parameter | Value/Description | Source |
|---|---|---|
| Primary Degradation Pathway | Reaction with photochemically-produced hydroxyl radicals (•OH) | nih.gov |
| Estimated Atmospheric Half-life | 23 hours | nih.gov |
Future Research Directions and Emerging Areas
Development of Highly Selective and Atom-Economical Synthetic Routes
The pursuit of green and sustainable chemistry is a major driver for innovation in chemical synthesis. For tert-butoxypropanol, future research will likely prioritize the development of synthetic routes that are both highly selective and atom-economical.
Traditional synthesis methods for glycol ethers, such as the Williamson ether synthesis, often involve the use of stoichiometric amounts of reagents and can generate significant salt waste, leading to a low atom economy. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. Future synthetic strategies will aim for addition reactions where all the atoms of the reactants are incorporated into the final product, thus achieving 100% atom economy.
One promising avenue is the direct catalytic addition of tert-butanol (B103910) to propylene (B89431) oxide. This approach, if realized with high selectivity for the desired isomer (1-tert-butoxy-2-propanol or 2-tert-butoxy-1-propanol), would be inherently atom-economical. Research in this area will focus on the design of novel catalysts that can control the regioselectivity of the epoxide ring-opening. Heterogeneous catalysts, such as solid acids, offer advantages in terms of separation and reusability, contributing to a more sustainable process. For instance, the synthesis of 1-tert-butoxy-2-propanol (B1216398) has been demonstrated using solid acid catalysts like montmorillonite (B579905) and Amberlyst 15. Future work could explore a wider range of solid acid catalysts, including zeolites and functionalized mesoporous materials, to optimize activity and selectivity.
Furthermore, biocatalysis presents an intriguing possibility for the enantioselective synthesis of chiral tert-butoxypropanol isomers. Enzymes could offer unparalleled selectivity under mild reaction conditions, a key goal in sustainable synthesis.
Table 1: Comparison of Synthetic Routes for tert-Butoxypropanol
| Synthetic Route | Advantages | Disadvantages | Potential for Improvement |
|---|---|---|---|
| Williamson Ether Synthesis | Well-established, versatile | Low atom economy, salt waste generation | Use of catalytic phase-transfer systems |
| Acid-Catalyzed Addition of tert-Butanol to Propylene Oxide | High atom economy | Potential for side reactions, isomer control | Development of highly regioselective catalysts |
| Biocatalytic Synthesis | High enantioselectivity, mild conditions | Enzyme stability and cost | Enzyme engineering and immobilization |
Advanced Mechanistic Elucidation using In Situ Spectroscopy and Advanced Theoretical Methods
A thorough understanding of reaction mechanisms is paramount for the rational design of more efficient and selective synthetic processes. Future research will increasingly employ sophisticated analytical and computational tools to unravel the intricate details of the formation and reactions of tert-butoxypropanol.
In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring reaction kinetics and identifying transient intermediates in real-time. By observing the reaction as it happens, researchers can gain direct insights into the reaction pathway, catalyst behavior, and the factors that influence selectivity. For example, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to track the concentration profiles of reactants, intermediates, and products during the synthesis of glycol ethers, providing valuable kinetic data. The bulky tert-butyl group in tert-butoxypropanol provides a unique spectroscopic handle that can be readily observed in NMR studies, facilitating mechanistic investigations.
In parallel with experimental studies, advanced theoretical methods, particularly Density Functional Theory (DFT), will play a crucial role in elucidating reaction mechanisms at the molecular level. DFT calculations can be used to model reaction pathways, determine the structures and energies of transition states and intermediates, and predict the influence of catalysts and solvents on reaction outcomes. For instance, DFT studies on the Williamson ether synthesis have provided valuable insights into the factors governing O- versus C-alkylation, which is a relevant consideration for the synthesis of tert-butoxypropanol to avoid side reactions. Combining the results of in situ spectroscopy with DFT calculations can provide a comprehensive and validated understanding of the reaction mechanism, paving the way for the rational design of improved catalytic systems.
Rational Design of Derivatives for Specific Chemical Transformations
The unique combination of a hydroxyl group and a bulky tert-butoxy (B1229062) group makes tert-butoxypropanol a versatile building block for the synthesis of more complex molecules. Future research will focus on the rational design of its derivatives for specific applications in chemical transformations.
The chiral center in tert-butoxypropanol makes it an attractive starting material for the synthesis of enantiomerically pure compounds. Derivatives of tert-butoxypropanol can be designed to act as chiral ligands for asymmetric catalysis, where the sterically demanding tert-butyl group can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a reaction.
Furthermore, the hydroxyl group of tert-butoxypropanol can be functionalized to introduce a wide range of chemical moieties, leading to derivatives with tailored properties. For example, esterification or etherification of the hydroxyl group can be used to synthesize novel surfactants, solvents, or plasticizers. The rational design of these derivatives will be guided by structure-property relationships, where computational modeling can be used to predict the performance of a designed molecule for a specific application before its synthesis.
The tert-butyl group itself is a key feature that imparts specific properties to molecules, such as increased solubility in nonpolar solvents and enhanced stability. In medicinal chemistry, the introduction of a tert-butyl group can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, derivatives of tert-butoxypropanol could be explored as intermediates in the synthesis of new pharmaceutical compounds.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The shift from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the desire for improved safety, efficiency, and consistency. Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.
Future research will explore the integration of the synthesis of tert-butoxypropanol into continuous flow systems. This will involve the development of robust and long-lasting heterogeneous catalysts that are suitable for use in packed-bed reactors. The optimization of reaction conditions, such as temperature, pressure, and flow rate, will be crucial for achieving high yields and selectivities in a continuous process.
Automated synthesis platforms, which combine robotics with machine learning algorithms, are revolutionizing the way chemical research and development is conducted. These platforms can perform a large number of experiments in a high-throughput manner, rapidly screening different catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation. Machine learning algorithms can then be used to analyze the experimental data and build predictive models that can guide further optimization efforts.
The application of automated platforms for the optimization of tert-butoxypropanol synthesis could significantly accelerate the discovery of new and improved synthetic routes. For example, a robotic platform could be used to screen a library of solid acid catalysts for the addition of tert-butanol to propylene oxide, quickly identifying the most active and selective catalyst. The use of machine learning could then help to elucidate complex relationships between the catalyst properties and its performance, facilitating the rational design of even better catalysts.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Propanol (B110389), 1-(1,1-dimethylethoxy)- |
| Propanol, 2-(1,1-dimethylethoxy)- |
| tert-butoxypropanol |
| tert-butanol |
| propylene oxide |
| 1-tert-butoxy-2-propanol |
Q & A
Basic: What safety protocols should be followed when handling 1-(1,1-dimethylethoxy)-2-propanol in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if ventilation is inadequate .
- Ventilation : Work in a fume hood to avoid inhaling vapors or aerosols.
- Emergency Measures : For spills, evacuate the area, use inert absorbents (e.g., vermiculite), and dispose of waste via certified hazardous waste contractors. For exposure, rinse eyes with water for 15 minutes and seek medical attention .
- Storage : Store in a cool, dry area away from oxidizers and acids.
Basic: How can Williamson ether synthesis be adapted to prepare 1-(1,1-dimethylethoxy)-2-propanol?
Answer:
- Reagents : React 2-propanol with a tert-butyl halide (e.g., tert-butyl bromide) in the presence of a strong base (e.g., NaH or KOH) to generate the alkoxide intermediate.
- Conditions : Conduct the reaction under anhydrous conditions in a polar aprotic solvent (e.g., THF) at 60–80°C for 6–12 hours.
- Purification : Isolate the product via fractional distillation or column chromatography. Confirm purity using GC-MS or NMR .
Advanced: What analytical techniques are most effective for characterizing structural isomerism in this compound?
Answer:
- NMR Spectroscopy : Compare and NMR spectra to distinguish between 1- and 2-isomers. For example, the 1-isomer shows distinct splitting patterns for the methine proton adjacent to the ether group .
- Mass Spectrometry (MS) : Use high-resolution MS to identify fragmentation patterns. The tert-butoxy group (CHO) typically produces a base peak at m/z 57 .
- IR Spectroscopy : Analyze O-H and C-O stretching frequencies (~3300 cm and ~1100 cm, respectively) to confirm ether formation .
Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) across studies?
Answer:
- Source Validation : Cross-reference data from authoritative databases like NIST Chemistry WebBook, which provides peer-reviewed values for molecular weight (104.15 g/mol) and structure .
- Experimental Replication : Reproduce measurements under controlled conditions (e.g., using differential scanning calorimetry for melting points).
- Meta-Analysis : Compare findings with toxicological reports (e.g., EU-LCl values) to identify outliers caused by impurities or measurement techniques .
Basic: How do spectral signatures differ between 1- and 2-isomers of (1,1-dimethylethoxy)propanol?
Answer:
- MS Fragmentation : The 1-isomer exhibits a dominant fragment at m/z 59 (loss of CHO), while the 2-isomer shows a peak at m/z 45 due to CHCHOH .
- NMR Chemical Shifts : In the 1-isomer, the methine proton (CH-O) resonates at δ 3.5–3.7 ppm, whereas the 2-isomer’s methyl group adjacent to oxygen appears at δ 1.2–1.4 ppm .
Advanced: What strategies optimize stereoselective synthesis of tert-butoxy propanol derivatives?
Answer:
- Chiral Catalysts : Use Sharpless epoxidation or enantioselective enzymes to control stereochemistry. For example, (R)-BINOL-derived catalysts can achieve >90% enantiomeric excess .
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc groups) to direct regioselectivity during etherification .
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Basic: What toxicological thresholds apply to occupational exposure of this compound?
Answer:
- EU-LCl Values : The German Environment Agency recommends a workplace exposure limit (WEL) of 10 ppm (50 mg/m³) for respiratory irritants, based on H335 classification .
- Acute Toxicity : Oral LD in rats is >2000 mg/kg (Category 4), requiring precautions to avoid ingestion .
Advanced: How does the steric bulk of the tert-butoxy group influence reaction kinetics in propanol derivatives?
Answer:
- Steric Hindrance : The tert-butyl group slows nucleophilic substitution reactions due to restricted access to the electrophilic center.
- Computational Modeling : Density Functional Theory (DFT) simulations predict activation energies for SN2 mechanisms, guiding solvent selection (e.g., DMF enhances polarity) .
Advanced: What role does this compound play in synthesizing pharmacologically active intermediates?
Answer:
- Patent Applications : Derivatives like 1-{p-[2-(2-pyrimidinyloxy)ethoxy]phenoxy}-3-isopropylamino-2-propanol (from ) are beta-blocker precursors.
- Functionalization : The ether linkage enhances metabolic stability, making it a scaffold for CNS-targeted drugs .
Basic: What environmental precautions are necessary when disposing of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
